
17alpha-Hydroxyyohimban-16alpha-carboxylic acid
Overview
Description
17alpha-Hydroxyyohimban-16alpha-carboxylic acid is a complex organic compound with the molecular formula C20H24N2O3 It is a derivative of yohimbine, an alkaloid found in the bark of the African tree Pausinystalia johimbe
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid typically involves multiple steps, starting from yohimbine. The process includes selective hydroxylation and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Erectile Dysfunction Treatment
Yohimbine is primarily recognized for its role in treating erectile dysfunction. As an alpha-2 adrenergic receptor antagonist, it promotes the release of norepinephrine, enhancing blood flow to the penis and facilitating erections. Clinical studies have shown that yohimbine can improve sexual function in men with erectile dysfunction, especially those unresponsive to conventional therapies .
2. Weight Loss and Metabolic Effects
Research indicates that yohimbine may aid in weight loss by increasing lipolysis (fat breakdown) through its action on alpha-2 adrenergic receptors. A study demonstrated that yohimbine could significantly enhance fat loss during exercise, making it a potential agent for weight management .
3. Anti-Depressant Properties
Yohimbine has been investigated for its potential antidepressant effects. It acts as a serotonergic antagonist and has been shown to increase serotonin levels in the brain, which may alleviate symptoms of depression .
Case Studies
Case Study 1: Erectile Dysfunction
A clinical trial involving 50 men with erectile dysfunction found that those treated with yohimbine showed significant improvements in sexual function compared to a placebo group. The study reported a 40% increase in successful erections among participants taking yohimbine over eight weeks .
Case Study 2: Weight Loss
In a randomized controlled trial, participants who consumed yohimbine alongside a calorie-restricted diet lost more weight compared to those on the same diet without yohimbine. The treatment group lost an average of 5 kg over 12 weeks, with enhanced fat oxidation observed during exercise sessions .
Case Study 3: Depression Management
Another study examined the effects of yohimbine on patients with major depressive disorder. Results indicated that patients receiving yohimbine experienced a notable reduction in depressive symptoms compared to those receiving standard treatment alone. The mechanism was attributed to increased serotonin activity due to yohimbine's antagonistic effects on certain receptors .
Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Erectile Dysfunction | Alpha-2 adrenergic antagonism | 40% improvement in erections (50 men study) |
Weight Loss | Increased lipolysis | Average 5 kg weight loss over 12 weeks |
Anti-Depressant Properties | Serotonergic modulation | Significant symptom reduction in depression |
Mechanism of Action
The mechanism of action of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid involves its interaction with specific molecular targets, such as adrenergic receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter release and receptor binding .
Comparison with Similar Compounds
- Yohimbine
- 17alpha-Hydroxyyohimban-16alpha-carboxylic acid methyl ester
- 16alpha,17alpha-Dihydroxyyohimban-16alpha-carboxylic acid
Comparison: Compared to yohimbine, this compound has additional hydroxyl and carboxyl groups, which enhance its chemical reactivity and potential biological activities. The methyl ester derivative is more lipophilic, affecting its solubility and bioavailability. The dihydroxy derivative has different stereochemistry, influencing its interaction with molecular targets .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its properties and applications.
Biological Activity
17alpha-Hydroxyyohimban-16alpha-carboxylic acid, commonly referred to as yohimbine, is a naturally occurring indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. Its primary application has been in treating erectile dysfunction, but its mechanisms and effects extend beyond this therapeutic use.
Yohimbine acts primarily as a selective antagonist of alpha-2 adrenergic receptors. This antagonism leads to increased release of norepinephrine, which is crucial for enhancing sympathetic nervous system activity. The blockade of alpha-2 receptors reduces negative feedback on norepinephrine release, thereby promoting vasodilation and increased blood flow to erectile tissues .
Key Mechanisms:
- Alpha-2 Adrenergic Antagonism: Inhibits presynaptic receptors, increasing norepinephrine release.
- Sympathomimetic Effects: Enhances sympathetic outflow, contributing to increased heart rate and blood pressure.
- Psychological Stimulation: May enhance libido through central nervous system pathways.
Clinical Applications
Yohimbine has been clinically utilized for various conditions, including:
- Erectile Dysfunction: Approved by the FDA for this purpose, yohimbine enhances sexual function by increasing blood flow and nerve stimulation in the penis .
- Weight Loss: Some studies suggest potential benefits in weight management due to its stimulant effects .
- Psychological Effects: It has been noted to produce mild anxiogenic effects, which may be beneficial in certain psychological conditions .
Case Study Examples
- Priapism Incident: A case reported a patient who ingested 1.8 g of yohimbine leading to prolonged erection (priapism) and subsequent unconsciousness. The patient recovered fully after several days .
- Diabetic Patient Response: A 38-year-old man with diabetes experienced significant side effects after taking yohimbine for erectile dysfunction, including confusion and atrial fibrillation, highlighting the need for careful monitoring in susceptible populations .
Safety and Toxicology
Yohimbine's safety profile indicates potential adverse effects such as increased heart rate, hypertension, anxiety, and gastrointestinal disturbances. The LD50 values indicate moderate toxicity with an oral LD50 in mice of approximately 43 mg/kg .
Adverse Effects:
- Increased blood pressure and heart rate.
- Emotional arousal or anxiety.
- Potential interactions with monoamine oxidase inhibitors (MAOIs) leading to hypertensive crises if combined with tyramine-rich foods .
Comparative Biological Activity Table
Activity Type | Mechanism | Clinical Relevance |
---|---|---|
Alpha-2 Antagonism | Increases norepinephrine release | Treatment of erectile dysfunction |
Sympathomimetic Effects | Enhances heart rate and blood pressure | Potential use in hypotension cases |
Psychological Stimulation | Modulates central nervous system activity | Possible treatment for libido issues |
Weight Management | Increases metabolic rate | Investigational use in obesity |
Q & A
Basic Research Questions
Q. What are the primary methods for structural elucidation of 17α-Hydroxyyohimban-16α-carboxylic acid, and how do they address stereochemical complexity?
Answer:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using coupling constants (e.g., vicinal coupling for α/β configurations) and NOE correlations. For example, the 16α-carboxylic acid group’s spatial arrangement can be confirmed via H-H NOESY .
- X-ray Crystallography: Resolves absolute configuration, critical for distinguishing between α/β stereoisomers. Requires high-purity crystals; solvent selection (e.g., methanol/water mixtures) impacts crystal lattice stability .
- Mass Spectrometry (HRMS): Validates molecular formula (CHNO) and detects fragmentation patterns indicative of the hydroxyyohimban backbone .
Q. How can researchers optimize synthetic routes for 17α-Hydroxyyohimban-16α-carboxylic acid derivatives?
Answer:
- Retrosynthetic Analysis: Prioritize protecting groups (e.g., tert-butyl esters for carboxylic acids) to prevent unwanted side reactions during alkylation or hydroxylation steps .
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry at C-16 and C-17 positions, reducing racemization risks .
- Yield Improvement: Monitor reaction kinetics via HPLC; adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates during ring-closure steps .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
- Source Validation: Cross-check compound purity (≥95% by HPLC) and stereochemical integrity across studies. For example, discrepancies in α2-adrenergic receptor binding may arise from trace impurities in commercial samples .
- Assay Standardization: Use cell lines with consistent receptor expression (e.g., CHO-K1 vs. HEK293 for adrenergic assays) and normalize data to internal controls (e.g., yohimbine as a reference ligand) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC values from independent studies, accounting for batch-to-batch variability .
Q. How can researchers investigate the metabolic stability of 17α-Hydroxyyohimban-16α-carboxylic acid in vivo?
Answer:
- Isotopic Labeling: Synthesize C-labeled analogs to track hepatic metabolism via LC-MS/MS. Focus on cytochrome P450 isoforms (e.g., CYP3A4/5) responsible for hydroxylation .
- Microsomal Incubations: Use pooled human liver microsomes (pHLM) to identify phase I metabolites. Optimize incubation time (30–120 mins) and NADPH concentration (1 mM) to avoid enzyme saturation .
- Biliary Excretion Studies: Employ bile duct-cannulated rodent models to quantify fecal vs. urinary elimination, adjusting for enterohepatic recirculation effects .
Q. What advanced techniques characterize intermolecular interactions between this compound and protein targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) to α2-adrenergic receptors. Optimize ligand immobilization (amine coupling vs. streptavidin-biotin) to minimize non-specific binding .
- Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model hydrogen bonding between the 16α-carboxylic acid group and receptor residues (e.g., Asp113 in α2A-adrenoceptors) .
- Cryo-EM: Resolve ligand-receptor complexes at near-atomic resolution (≤3.0 Å), focusing on conformational changes induced by the hydroxyyohimban core .
Q. Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
Answer:
- Forced Degradation: Expose samples to HCl (pH 1–2), NaOH (pH 12–13), and neutral buffers (pH 7.4) at 40°C/75% RH for 14 days. Monitor degradation products via UPLC-PDA .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C, assuming pseudo-first-order degradation kinetics for hydrolytic pathways .
Q. What analytical workflows ensure reproducibility in quantifying 17α-Hydroxyyohimban-16α-carboxylic acid in biological matrices?
Answer:
- Sample Preparation: Use protein precipitation (acetonitrile:methanol, 3:1 v/v) followed by SPE (C18 cartridges) to recover >90% of the compound from plasma .
- Calibration Standards: Prepare in blank matrix (e.g., rat plasma) with deuterated internal standards (e.g., d4-yohimbine) to correct for ion suppression in ESI-MS .
Properties
IUPAC Name |
18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVZSXPNRLYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859454 | |
Record name | 17-Hydroxyyohimban-16-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.